molecular formula C18H22N2O2 B5314977 N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide

N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide

Cat. No. B5314977
M. Wt: 298.4 g/mol
InChI Key: NJIUMOBBPJKDDT-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide, also known as DPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPH belongs to the class of cyclopropane carbohydrazide derivatives and is known for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its ability to modulate various biological pathways, making it a potential candidate for therapeutic applications. However, one of the limitations of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is its solubility issues, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 2-phenylcyclopropanecarboxylic acid hydrazide with cyclohexanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Researchers have shown that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2)10-13(8-14(21)11-18)19-20-17(22)16-9-15(16)12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3,(H,20,22)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUMOBBPJKDDT-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2CC2C3=CC=CC=C3)CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2CC2C3=CC=CC=C3)/CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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